4-Formyl-2-nitrobenzoic acid
Description
4-Formyl-2-nitrobenzoic acid is a benzoic acid derivative featuring both a formyl (–CHO) and a nitro (–NO₂) group at the 4- and 2-positions, respectively. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances acidity at the carboxylic acid position, and the formyl group, which can participate in hydrogen bonding or act as a site for further chemical modifications .
Properties
Molecular Formula |
C8H5NO5 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
4-formyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H5NO5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H,(H,11,12) |
InChI Key |
BXRTUCCEGAHNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
4-Formyl-2-nitrobenzoic acid participates in nucleophilic aromatic substitution due to its electron-deficient aromatic ring, which is activated by the nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups direct incoming nucleophiles to positions ortho or para to themselves. For example, the nitro group strongly deactivates the ring, favoring substitution at the carboxylic acid-adjacent positions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Refluxing in inert solvents (e.g., DMF) | Alkoxides, thiolates, or amine nucleophiles | Introduction of functional groups at activated positions |
| Hydrolysis of esters | Aqueous alkaline conditions | Hydroxide ions (e.g., NaOH) | Conversion of esters to carboxylates |
Example: The compound can react with methyl bromoacetate under basic conditions to form ester derivatives.
Reduction Reactions
The nitro group (-NO₂) in this compound is susceptible to reduction, typically yielding amino derivatives. Common catalysts include palladium (Pd/C) or Raney nickel under hydrogenation conditions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Catalytic hydrogenation | Pressurized H₂ (50–100 atm), elevated temperatures | Pd/C, Raney Ni | Reduction of -NO₂ to -NH₂ |
| Acidic reduction | HCl/H₂O, reflux | SnCl₂ or Fe/HCl | Selective reduction of nitro groups |
Note: The formyl group (-CHO) may undergo concurrent reduction to a methyl group (-CH₃) under vigorous conditions.
Oxidation Reactions
3.1 Oxidation of the formyl group (-CHO)
The aldehyde group reacts readily with oxidizing agents to form carboxylic acids.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Oxidation to carboxylic acid | Aqueous acidic conditions | KMnO₄, CrO₃ | Conversion of -CHO to -COOH |
| Oxidative cleavage | Basic conditions (pH > 7) | AgNO₃, NaOH | Formation of dicarboxylic acids |
Example: Treatment with potassium permanganate (KMnO₄) in acidic medium converts the formyl group to a carboxylic acid .
3.2 Oxidation of the benzene ring
The ring itself is resistant to oxidation due to the deactivating nitro and carboxylic acid groups.
Esterification
The carboxylic acid group (-COOH) undergoes esterification with alcohols in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC/DMAP.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acid-catalyzed esterification | Reflux with excess alcohol | SOCl₂, alcohols | Formation of esters (e.g., methyl esters) |
| Activated ester coupling | Room temperature, inert solvents | DCC, DMAP, alcohols | High-yield ester formation |
Example: Reaction with methanol under acidic conditions yields methyl 4-formyl-2-nitrobenzoate .
Cyclization Reactions
The compound can participate in intramolecular cyclization when functional groups are positioned to enable ring formation. For instance, the nitro group may act as a leaving group under basic conditions, facilitating ring-closure reactions.
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Ring-closing metathesis | Transition metal catalysts (e.g., Grubbs) | Catalysts, inert solvents | Formation of cyclic derivatives |
| Nucleophilic aromatic cyclization | High temperatures, basic conditions | Alkali metals | Intramolecular coupling |
Key Research Findings
-
Synthesis Challenges : Direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, necessitating indirect routes via nitroacetophenone intermediates .
-
Catalyst Optimization : Ammonium metavanadate reduces induction periods in nitric acid oxidations, improving reaction efficiency .
-
Isomer Control : Fractional distillation of nitroethylbenzenes enables selective synthesis of 2- or 4-nitrobenzoic acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Nitrobenzoic Acid (CAS 62-23-7)
- Structure : Contains a nitro group at the 4-position but lacks the formyl group.
- Properties : Higher acidity (pKa ~1.6) compared to unsubstituted benzoic acid (pKa ~4.2) due to the strong electron-withdrawing effect of the nitro group .
- Applications : Used as a precursor in dye synthesis and pharmaceuticals.
4-Formylbenzoic Acid
- Properties : The formyl group reduces acidity (pKa ~3.5) compared to 4-nitrobenzoic acid. It participates in hydrogen bonding, influencing crystal packing .
- Applications : Intermediate in organic synthesis for polymers and drug candidates.
Ester Derivatives: 4-Formyl-2-nitrophenyl Benzoates
- Examples :
- 4-Formyl-2-nitrophenyl 4-bromo benzoate (F4BrB) : Bromine substituent increases molecular weight and polarizability, affecting solubility .
- 4-Formyl-2-nitrophenyl 3-nitro-2-methyl benzoate (I) : Methyl and nitro groups induce steric hindrance, altering dihedral angles between aromatic rings (4.96° in (I) vs. 62.90° in F4BrB) .
- Crystal Packing: Non-classical C–H⋯O interactions dominate, forming helical chains or edge-fused rings (R₃³(15) motifs) .
Fluoro- and Methyl-Substituted Analogs
- 4-Fluoro-2-methyl-3-nitrobenzoic Acid (CAS 1079991-68-6) :
Data Tables
Table 1: Structural and Physical Properties
*Properties inferred from analogs.
Table 2: Substituent Effects on Reactivity
| Compound | Key Substituents | Acidity (Relative) | Solubility Trends |
|---|---|---|---|
| This compound | –NO₂ (electron-withdrawing), –CHO | High | Low in non-polar solvents |
| 4-Formylbenzoic Acid | –CHO (electron-withdrawing) | Moderate | Moderate in polar solvents |
| 4-Fluoro-2-methyl-3-nitrobenzoic Acid | –F, –CH₃, –NO₂ | Very High | Low (steric hindrance) |
Key Research Findings
Crystal Engineering : The dihedral angles between aromatic rings in ester derivatives vary significantly (4.96° to 62.90°), influenced by substituent steric effects and intermolecular interactions .
Synthetic Routes : Derivatives are synthesized via esterification using thionyl chloride and acetonitrile, highlighting the reactivity of the parent acid’s –COOH group .
Interactions: Non-classical C–H⋯O bonds dominate crystal packing in nitro-formyl derivatives, enabling tailored material design .
Q & A
How can synthetic routes for 4-Formyl-2-nitrobenzoic acid derivatives be optimized to ensure high-purity yields?
Level: Basic
Methodological Answer:
A two-step synthesis involving thionyl chloride-mediated activation of carboxylic acids followed by esterification with phenolic precursors is widely used. For example, 3-nitro-2-methylbenzoic acid can be refluxed with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 4-hydroxy-3-nitrobenzaldehyde in acetonitrile with pyridine as a catalyst. IR spectroscopy (C=O stretches at ~1720 cm⁻¹ for esters and ~1690 cm⁻¹ for aldehydes) and melting point analysis are critical for verifying purity. Recrystallization in acetonitrile is recommended to remove unreacted starting materials .
What advanced techniques are employed to resolve non-classical hydrogen bonding patterns in this compound crystals?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) combined with graph-set analysis (e.g., R₃³(15) motifs) is essential for identifying weak C–H⋯O interactions. For instance, in 4-formyl-2-nitrophenyl benzoate derivatives, helical chains along the [010] axis are stabilized by C10–H⋯O5 and C12–H⋯O4 interactions. SHELXL refinement software can model these interactions, while ORTEP-III visualizes molecular packing. Non-classical hydrogen bonds are quantified using geometric parameters (distance: 2.5–3.2 Å; angle: 110–160°) .
Which spectroscopic methods are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., aldehyde C=O at ~1690 cm⁻¹, ester C=O at ~1720 cm⁻¹, and nitro group stretches at ~1530–1350 cm⁻¹).
- NMR Spectroscopy: H NMR reveals aldehyde protons at δ 10.1–10.3 ppm and aromatic protons in the δ 7.5–8.5 ppm range.
- X-ray Diffraction: Resolves molecular geometry, dihedral angles between aromatic rings (e.g., 4.96° in planar systems), and torsion angles in ester groups (~46–50°) .
How can computational methods predict the electronic properties of this compound derivatives?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets is effective for calculating frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These models explain reactivity trends, such as the electrophilic nature of the formyl group. ADMET predictions (e.g., using SwissADME) further correlate structural features with pharmacokinetic properties .
What safety protocols are critical when handling this compound in the laboratory?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Use impermeable gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Work in a fume hood to prevent inhalation of dust.
- Spill Management: Collect solid residues in sealed containers and avoid aqueous discharge.
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
How should researchers address contradictions in reported crystal packing motifs of this compound derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in molecular packing (e.g., dihedral angles varying from 4.96° to 62.90° between aromatic rings) may arise from crystallization conditions (solvent, temperature) or substituent effects. Systematic analysis includes:
Re-refining raw diffraction data using SHELXL to validate atomic positions.
Comparing hydrogen-bonding networks via Mercury CSD software.
Replicating synthesis under controlled conditions (e.g., solvent polarity, slow evaporation).
Applying Hirshfeld surface analysis to quantify intermolecular contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
